molecular formula C8H6F3NO3 B6314034 3-Methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid CAS No. 1256791-45-3

3-Methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B6314034
CAS No.: 1256791-45-3
M. Wt: 221.13 g/mol
InChI Key: JLVKTAYCTABTFG-UHFFFAOYSA-N
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Description

3-Methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a methoxy group at the third position, a trifluoromethyl group at the fifth position, and a carboxylic acid group at the second position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid typically involves the introduction of the trifluoromethyl group and the methoxy group onto the pyridine ring, followed by the carboxylation of the resulting intermediate. One common method involves the trifluoromethylation of a suitable pyridine precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The methoxy group can be introduced via nucleophilic substitution using methanol or a methoxide salt. The final step involves the carboxylation of the intermediate using carbon dioxide under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of transition metal catalysts, such as palladium or copper, can facilitate the trifluoromethylation and methoxylation steps. High-pressure reactors and automated systems are often employed to ensure precise control over reaction conditions and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid or 3-oxo-5-(trifluoromethyl)pyridine-2-carboxylic acid.

    Reduction: Formation of 3-methoxy-5-(trifluoromethyl)pyridine-2-methanol or 3-methoxy-5-(trifluoromethyl)pyridine-2-aldehyde.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-5-(trifluoromethyl)pyridine
  • 5-(Trifluoromethyl)pyridine-2-carboxylic acid
  • 2-Methoxy-5-(trifluoromethyl)pyridine

Uniqueness

3-Methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both the methoxy and carboxylic acid groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications. The trifluoromethyl group further enhances its stability and reactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-5-2-4(8(9,10)11)3-12-6(5)7(13)14/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVKTAYCTABTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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